molecular formula C18H20N4O2 B2948052 5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-41-5

5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2948052
CAS No.: 942008-41-5
M. Wt: 324.384
InChI Key: ONXPZWIOZKKTAH-UHFFFAOYSA-N
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Description

The compound 5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine-dione derivative characterized by its fused bicyclic core, two methyl groups at positions 1 and 3, and a 4-isopropylphenylamino substituent at position 3.

Properties

IUPAC Name

1,3-dimethyl-5-(4-propan-2-ylanilino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11(2)12-5-7-13(8-6-12)20-14-9-10-19-16-15(14)17(23)22(4)18(24)21(16)3/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPZWIOZKKTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.

Industrial Production Methods

Industrial production methods for these compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrido[2,3-d]pyrimidin-5-one derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and inflammation . By binding to these enzymes, the compound can modulate their activity and exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]pyrimidine-dione Derivatives

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Methyl groups at positions 1, 3, and 5 C₁₀H₁₁N₃O₂ 205.21 High lipophilicity; lacks hydrogen-bonding groups.
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2n) Diethylphenyl at position 1, methyl at position 3 C₁₈H₂₀N₂O₂ 296.36 Bulky aryl group enhances steric hindrance; aromatic protons at 6.5–8.5 ppm.
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) Trifluorophenyl at position 1, methyl at position 3 C₁₅H₁₀F₃N₃O₂ 345.26 Fluorine atoms enhance electronegativity and ligand-receptor interactions.
Target Compound: 5-((4-Isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 4-Isopropylphenylamino at position 5, methyl at positions 1 and 3 C₁₉H₂₂N₄O₂ 338.40 Amino group enables hydrogen bonding; isopropylphenyl increases hydrophobicity.

Key Observations:

  • Steric Effects : Bulky substituents like diethylphenyl or trifluorophenyl may hinder binding to compact active sites, whereas the isopropylphenyl group balances bulk and flexibility.

Biological Activity

5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, emphasizing its role as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in regulating protein synthesis and has implications in cancer biology.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the condensation of substituted uracils and subsequent modifications. The structural formula is represented as:

  • Molecular Formula : C16H20N4O2
  • SMILES : CC(C)C1=CC=C(C=C1)N2C(=O)C(=NNC2=O)C(C)N(C)C

This structure features a pyrido[2,3-d]pyrimidine core with an isopropylphenyl group that may influence its biological activity and binding properties.

Inhibition of eEF-2K

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant inhibitory effects on eEF-2K. The compound this compound was tested alongside other analogs for its potency against eEF-2K.

CompoundIC50 (nM)Effect on eEF-2K Activity
This compoundTBDSignificant inhibition observed
A-484954 (reference compound)420Strong inhibition in MDA-MB-231 cells
Other analogs930Moderate inhibition

The compound's IC50 value indicates its effectiveness at inhibiting eEF-2K activity in vitro. Studies suggest that compounds with similar structures can disrupt the kinase's function in cancer cell lines such as MDA-MB-231 breast cancer cells.

The mechanism by which this compound exerts its effects involves binding to the catalytic domain of eEF-2K. Homology modeling studies have provided insights into the binding interactions within the active site. The presence of specific functional groups appears to enhance binding affinity and specificity towards eEF-2K.

Case Studies

In vitro studies have shown that treatment with this compound leads to a reduction in protein synthesis rates in cancer cell lines. For instance:

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate the impact on cell proliferation.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanistic Study :
    • Objective : Investigate the signaling pathways affected.
    • Findings : Inhibition of eEF-2K led to decreased phosphorylation levels of downstream targets involved in cell growth and survival.

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